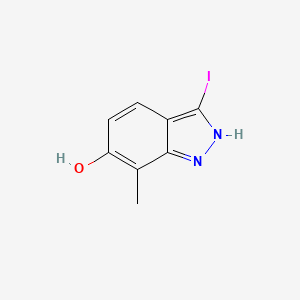
3-Iodo-7-methyl-1H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-7-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a hydroxyl group at the 6th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methyl-1H-indazol-6-ol can be achieved through various methods, including transition metal-catalyzed reactions and metal-free approaches. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in the presence of oxygen as the terminal oxidant . The reaction typically proceeds in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding the desired indazole derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-7-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a carbonyl group.
Reduction: The iodine atom at the 3rd position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-Iodo-7-methyl-1H-indazol-6-one.
Reduction: Formation of 7-methyl-1H-indazol-6-ol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-1H-indazole
- 7-Methyl-1H-indazole
- 6-Hydroxy-1H-indazole
Uniqueness
3-Iodo-7-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents on the indazole ring. The presence of the iodine atom at the 3rd position, the methyl group at the 7th position, and the hydroxyl group at the 6th position confer distinct chemical and biological properties compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C8H7IN2O |
|---|---|
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
3-iodo-7-methyl-2H-indazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(12)3-2-5-7(4)10-11-8(5)9/h2-3,12H,1H3,(H,10,11) |
Clé InChI |
VTBRQKGMWCISDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C(NN=C12)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
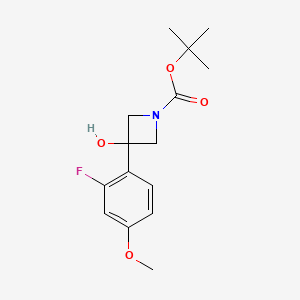

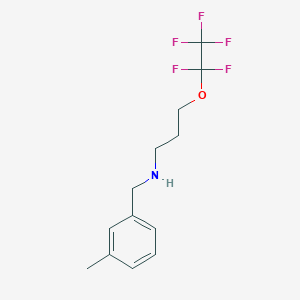
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
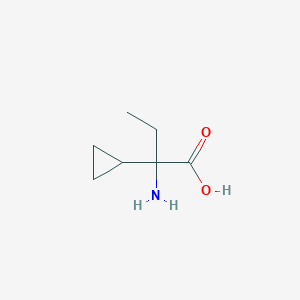
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)

![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
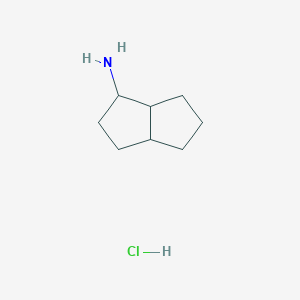

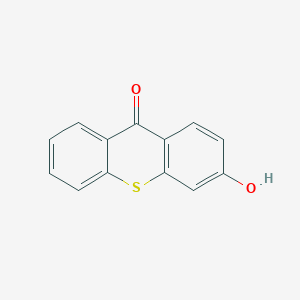
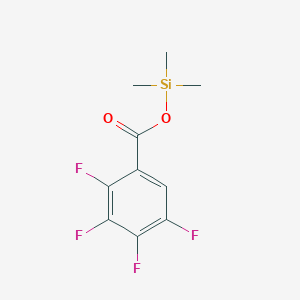
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
